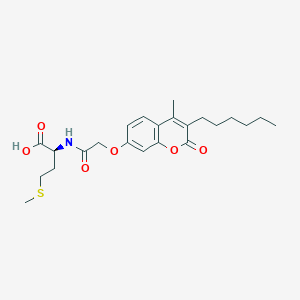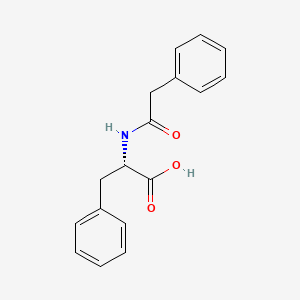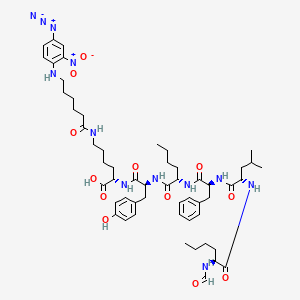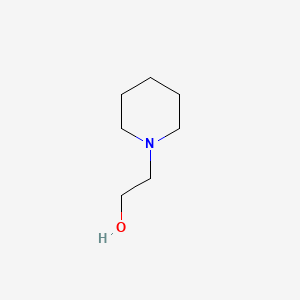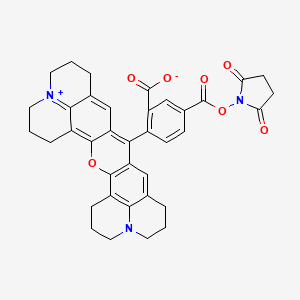
N-(1-adamantyl)quinoxaline-2-carboxamide
Overview
Description
“N-(1-adamantyl)quinoxaline-2-carboxamide” also known as NPS 2390, belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Physical And Chemical Properties Analysis
The average molecular weight of “N-(1-adamantyl)quinoxaline-2-carboxamide” is 307.397 and the mono-isotopic molecular weight is 307.168462308 . The IUPAC name is N-(adamantan-1-yl)quinoxaline-2-carboxamide .Scientific Research Applications
Separate Action Site from Glutamate Binding Pocket
Interestingly, NPS 2390 is thought to act on a site separate from the glutamate binding pocket . This suggests that it might have a unique mechanism of action compared to other glutamate receptor antagonists.
High Purity for Research Applications
, making it suitable for precise scientific research applications. This high purity ensures that the observed effects in experiments can be attributed to NPS 2390 with minimal interference from impurities.
Solubility in DMSO and Ethanol
The compound is soluble to 50 mM in DMSO and to 50 mM in ethanol . This solubility profile allows for its use in various experimental setups, as DMSO and ethanol are common solvents used in biological research.
Synthetic and Biologically Active Compound
NPS 2390 is a synthetic and biologically active compound . This means it’s designed in the lab (as opposed to being naturally occurring) and it interacts with biological systems in a meaningful way, making it a valuable tool in research.
Future Directions
The increasing prevalence of synthetic cannabinoids in the illegal drug market underscores the need for continued research and development of reliable methods for their detection . Further studies are also needed to understand the biological activity and potential therapeutic applications of these compounds .
Mechanism of Action
Target of Action
The primary targets of NPS 2390 are the metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5) . These receptors play a crucial role in the nervous system and cardiovascular diseases .
Mode of Action
NPS 2390 interacts with its targets, mGluR1 and mGluR5, as a noncompetitive antagonist . It is thought to act on a site separate from the glutamate binding pocket . This interaction results in the inhibition of these receptors, altering their normal functioning .
Biochemical Pathways
It is known that the antagonistic action of nps 2390 on mglur1 and mglur5 can influence various downstream effects, potentially affecting nervous system functions and cardiovascular health .
Pharmacokinetics
These properties significantly impact the bioavailability of a drug, determining its onset, duration, and intensity of effect .
Result of Action
Its antagonistic action on mglur1 and mglur5 suggests that it can alter cellular signaling pathways associated with these receptors . This could potentially lead to changes in cellular functions, particularly in the nervous system and cardiovascular system .
properties
IUPAC Name |
N-(1-adamantyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427729 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-yl)quinoxaline-2-carboxamide | |
CAS RN |
226878-01-9 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

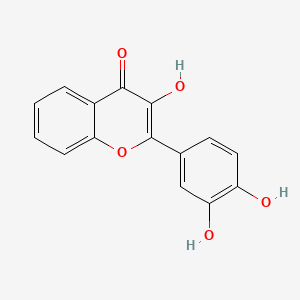
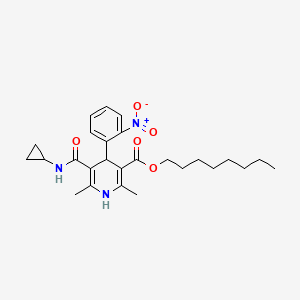


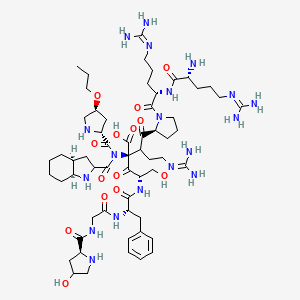

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
